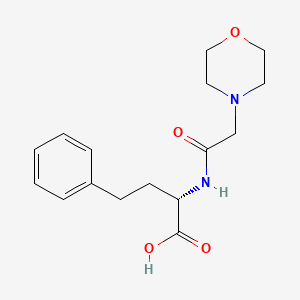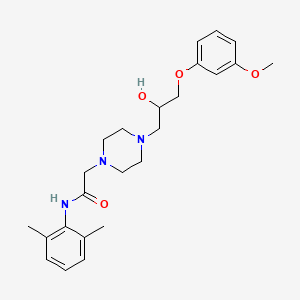
m-Ranolazine
Descripción general
Descripción
Ranolazine, sold under the brand name Ranexa among others, is a medication used to treat heart-related chest pain . It is typically used together with other medications when those are insufficient . It is a well-tolerated piperazine derivative used for the management of this condition, offering relief from uncomfortable and debilitating symptoms .
Synthesis Analysis
Several process impurities and isomeric Ranolazine impurities have been synthesized . All these synthesized impurities are characterized by spectral techniques includes IR, NMR, Mass & HPLC .Molecular Structure Analysis
Ranolazine is a piperazine derivative increasingly used as an antianginal and antiarrhythmic drug . Interestingly, its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .Chemical Reactions Analysis
Ranolazine exerts both antianginal and ischemic effects independent from lowering heart rate or blood pressure . It blocks IKr, the rapid portion of the delayed rectifier potassium current, and prolongs the QTc interval in a dose-dependent fashion .Aplicaciones Científicas De Investigación
Treatment of Ischemic Heart Disease
Ranolazine has been used in the treatment of ischemic heart disease, a significant public health problem with high mortality and morbidity . It has been shown to help manage multilevel alterations from metabolic imbalance, altered electrophysiology, and defective Ca 2+ /Na + homeostasis leading to lethal arrhythmias .
Antianginal Agent
Ranolazine is approved as an antianginal agent and has a favorable overall safety profile . It has been developed initially as a metabolic modulator .
Inhibitor of Cardiac Late Na + Current
Ranolazine has been identified as an inhibitor of the cardiac late Na + current . This property has been involved in the drug’s antiarrhythmic effects, both on supraventricular and ventricular arrhythmias .
Blocker of Other Ionic Currents
Apart from the late Na + current, Ranolazine also blocks other ionic currents, including the hERG/Ikr K + current . This action contributes to its antiarrhythmic properties .
Treatment of Stable Angina Pectoris
Ranolazine has been used for years as a second-line treatment to reduce angina attacks in patients with stable angina pectoris . It significantly reduces recurrent ischemia, angina frequency, and improves exercise tolerance .
Potential Applications in Neurons, Vascular System, and Skeletal Muscles
Recent advances have highlighted novel effects of Ranolazine on neurons, the vascular system, and skeletal muscles . These findings may open the way to reposition this “old” drug alone or in combination with other medications .
Blood Sugar Control
Ranolazine has shown potential in controlling blood sugar levels . This could be a promising application for patients with diabetes .
Potential Applications in Cancer Treatment
There is emerging evidence suggesting that Ranolazine may have potential applications in cancer treatment . However, more research is needed to confirm these findings .
Mecanismo De Acción
Target of Action
m-Ranolazine, also known as Ranolazine, is primarily targeted towards the late inward sodium current (I_Na) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and the maintenance of its normal rhythm .
Mode of Action
m-Ranolazine acts by selectively inhibiting the late inward sodium current (I_Na) in cardiac cells . This inhibition reduces the intracellular sodium concentration, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchange mechanism . The reduction in calcium overload in the myocardium is thought to be one of the key mechanisms through which m-Ranolazine exerts its anti-anginal effects .
Biochemical Pathways
The primary biochemical pathway affected by m-Ranolazine is the sodium and calcium ion exchange in cardiac cells . By inhibiting the late inward sodium current, m-Ranolazine reduces the influx of sodium ions into the cells. This, in turn, decreases the activity of the sodium-calcium exchanger, leading to a reduction in the intracellular calcium concentration . The exact downstream effects of this action on cellular metabolism and function are still under investigation.
Pharmacokinetics
m-Ranolazine exhibits a bioavailability ranging from 35% to 50% . It is extensively metabolized in the liver by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Only about 5% of the drug is excreted unchanged in the urine . The elimination half-life of m-Ranolazine is approximately 1.4 to 1.9 hours, but this can be extended to an average of 7 hours for the extended-release formulation due to prolonged absorption .
Result of Action
The primary result of m-Ranolazine’s action is the relief of symptoms associated with chronic angina . By reducing calcium overload in the myocardium, m-Ranolazine helps to alleviate the uncomfortable and debilitating symptoms of this condition .
Action Environment
The action of m-Ranolazine can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A can increase the plasma concentration of m-Ranolazine . Additionally, the drug’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus, but its area under the curve (AUC) can increase up to 2-fold with advancing degree of renal impairment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMNTQZVWHTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393717-46-8 | |
| Record name | m-Ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G9Y3F3WV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



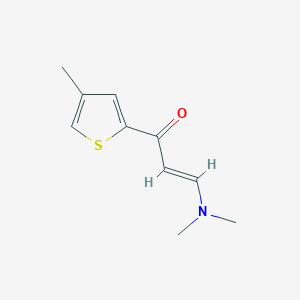

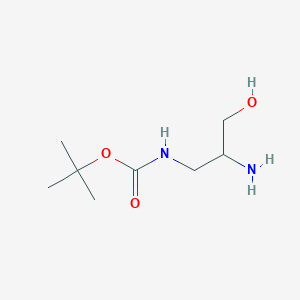
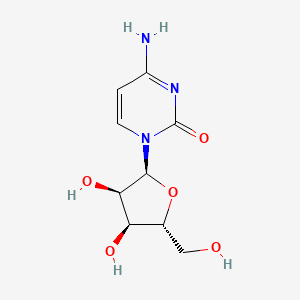

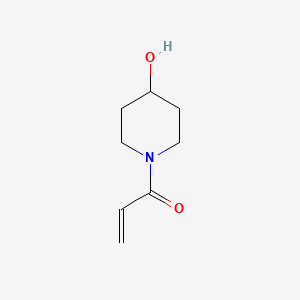
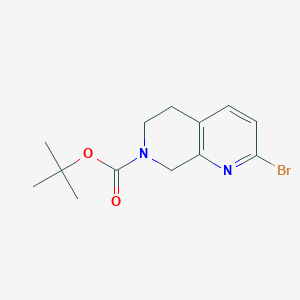
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
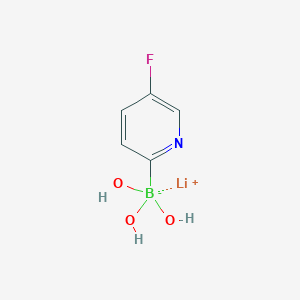
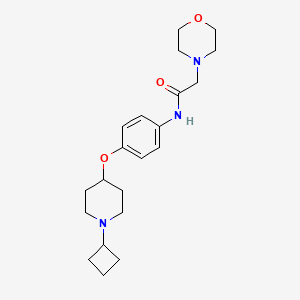
![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)

